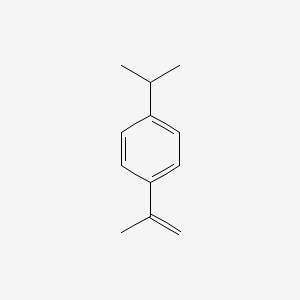

p-Isopropyl-alpha-methylstyrene

Description

Historical Perspectives in Synthetic Organic Chemistry Research on Styrene (B11656) Derivatives

Research into styrene and its derivatives has been a cornerstone of synthetic organic chemistry for over a century. Early studies focused on understanding the polymerization of styrene and the influence of substituents on the reactivity of the vinyl group. The introduction of a methyl group at the alpha position of the vinyl group, creating alpha-methylstyrene (B127712), was a significant step. Researchers in the mid-20th century began to explore the synthesis and reactions of various substituted alpha-methylstyrenes. For instance, a 1956 study published in The Journal of Organic Chemistry detailed the aminomethylation of p-isopropyl-alpha-methylstyrene, demonstrating early interest in its functionalization for synthetic purposes. acs.org These initial investigations laid the groundwork for understanding the electronic and steric effects of substituents on the benzene (B151609) ring and the alpha-position of the styrene core. A 1951 paper in the Journal of the American Chemical Society investigated the polymerization characteristics of several disubstituted α-methylstyrenes, contributing to the fundamental knowledge base of how molecular structure affects polymer formation. acs.org

Evolution of Research Interest in Substituted Alpha-Methylstyrenes

The initial focus on the fundamental synthesis and reactivity of substituted alpha-methylstyrenes gradually evolved into a more nuanced exploration of their polymerization behavior. Researchers discovered that the alpha-methyl group significantly alters the polymerization thermodynamics compared to styrene. Specifically, alpha-methylstyrene and its derivatives exhibit lower heats of polymerization and have a lower "ceiling temperature," above which polymerization is not thermodynamically favorable. nist.gov This property makes them less prone to spontaneous polymerization.

The research interest then expanded to understand how different substituents on the aromatic ring, such as the isopropyl group in this compound, could be used to fine-tune the properties of the resulting polymers. acs.org The presence of the p-isopropyl group influences the polymer's glass transition temperature, solubility, and thermal stability. This shift in focus from the monomer's synthesis to the polymer's properties marked a significant evolution in the field, driven by the quest for new materials with tailored characteristics.

Contemporary Significance of this compound in Polymer Science and Organic Synthesis Research

In modern polymer science, this compound is recognized for its role as a specialty monomer and a chain-modifying agent. Its primary significance lies in its ability to be incorporated into polymers to enhance specific properties. For example, similar to how alpha-methylstyrene is used to improve the heat resistance of ABS (Acrylonitrile-Butadiene-Styrene) resins, this compound can be copolymerized to modify the thermal and mechanical properties of various plastics. m-chemical.co.jp

It is also utilized as a chain terminator or molecular weight regulator in certain polymerization processes. The steric hindrance provided by the alpha-methyl group and the electronic effects of the p-isopropyl group can control the rate of polymerization and the length of the polymer chains. Patents describe processes for producing poly(alpha-methylstyrene) where derivatives like this compound are relevant. google.com For instance, a process for creating flexible poly(alpha-methylstyrene) resins involves the use of styrene derivatives such as 4-isopropylstyrene in cationic catalytic polymerization to achieve a desired softening point and molecular weight. google.com

In organic synthesis, while its primary application remains in polymerization, its unique structure continues to be of interest for creating complex molecules. The presence of two reactive sites—the double bond and the aromatic ring—allows for a variety of chemical transformations.

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ | nih.govchemicalbook.com |

| Molecular Weight | 160.26 g/mol | nih.govchemicalbook.com |

| IUPAC Name | 1-propan-2-yl-4-prop-1-en-2-ylbenzene | nih.gov |

| CAS Number | 2388-14-9 | nih.govchemicalbook.com |

| Appearance | Colorless liquid | m-chemical.co.jp |

| Boiling Point | Data available in sources | chemicalbook.com |

| Density | Data available in sources | chemicalbook.com |

| Kovats Retention Index | 1361.3 (Standard non-polar) | nih.gov |

Research Findings on this compound

The table below highlights specific research findings related to the compound's synthesis and polymerization.

| Research Area | Finding | Reference |

| Organic Synthesis | The compound undergoes aminomethylation, indicating the reactivity of the aromatic ring. | acs.org |

| Polymerization | Crystalline polymers can be formed from p-isopropyl-α-methylstyrene. acs.org | acs.org |

| Polymerization | The heat of polymerization for alpha-methylstyrene is significantly lower than for styrene, a characteristic shared by its derivatives, affecting polymerization equilibrium. | nist.gov |

| Industrial Process | Ionic polymerization of this compound has been investigated for producing polymers. google.com | google.com |

| Polymer Modification | Styrene derivatives like 4-isopropylstyrene are used to produce flexible poly(alpha-methylstyrene) resins with specific thermal and mechanical properties. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8,10H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCNZCCURGYSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178580 | |

| Record name | p-Isopropyl-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-14-9 | |

| Record name | 1-(1-Methylethenyl)-4-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropyl-alpha-methylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Isopropenylisopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Isopropyl-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropyl-α-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of P Isopropyl Alpha Methylstyrene

Classical and Emerging Synthetic Pathways to p-Isopropyl-alpha-methylstyrene

The production of this compound is closely linked to the synthesis of its non-substituted counterpart, alpha-methylstyrene (B127712), with many methods adaptable to this para-substituted derivative.

Catalytic Dehydrogenation of Cumene (B47948) Derivatives to Alpha-Methylstyrene

A principal industrial route to alpha-methylstyrene involves the dehydrogenation of cumene. lookchem.comlpnu.ua This process can be adapted for this compound by starting with p-diisopropylbenzene. The catalytic dehydrogenation of cumene is a thermodynamically limited reaction, often achieving yields of around 40%. lpnu.ua The reaction is typically carried out at elevated temperatures, with optimal temperatures for the non-catalytic production of alpha-methylstyrene being around 650-700°C. lookchem.com In the presence of steam, these temperatures can be increased to 700-750°C. lookchem.com

Various catalysts have been investigated to improve the efficiency and selectivity of this reaction. These include alumina-based catalysts, such as 99% alumina (B75360) with 1% nickel oxide or 85% alumina with 15% chromia, and multi-component commercial catalysts containing magnesium oxide, iron oxide, potassium oxide, and copper oxide. lookchem.com Research has also explored the use of FeBiMoO catalysts, with an optimal atomic ratio of Fe:Bi:Mo = 2:1:2 showing promise for maximizing the yield of α-methylstyrene. lpnu.ua Additionally, porous ceramic catalytic converters with compositions like [Re,W]/gamma-Al2O3(K,Ce)/alpha-Al2O3 and [Fe,Cr]/gamma-Al2O3(K,Ce)/alpha-Al2O3 have been studied for the dehydrogenation of cumene. epa.gov

A significant portion of commercial alpha-methylstyrene is produced as a by-product of the cumene process for phenol (B47542) and acetone (B3395972) production. google.comgoogle.comepo.org In this process, cumene is oxidized to cumene hydroperoxide, which is then decomposed in the presence of an acid catalyst to yield phenol and acetone. google.comgoogle.comwikipedia.org During the oxidation step, dimethylbenzyl alcohol (DMBA) is formed as a side product and is subsequently dehydrated to alpha-methylstyrene in the acid-catalyzed decomposition step. google.com While this is a major source, the yield of alpha-methylstyrene is typically around 70-80%. epo.org

Dehydration Reactions of Alcohols as Precursors

The dehydration of tertiary alcohols serves as a direct route to the corresponding alkenes. In the context of this compound, the precursor alcohol would be 2-(4-isopropylphenyl)propan-2-ol. This dehydration is often acid-catalyzed. For instance, distilling cumyl alcohol with concentrated phosphoric or sulfuric acid yields alpha-methylstyrene. sciencemadness.org

The dehydration of cumyl alcohol can also be carried out in the presence of activated alumina. google.com The reaction can be performed in either the gas or liquid phase, with the liquid phase being preferable for productivity and energy savings. google.com The temperature for this dehydration typically ranges from 50 to 450°C, preferably 150 to 300°C. google.com

A method for preparing alpha-methylstyrene involves dehydrating a dimethylbenzyl alcohol solution in a reactor with an acid catalyst at a temperature of 135°C or higher. epo.org

Organometallic Approaches in Styrene (B11656) Synthesis Research (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents, offer versatile methods for the synthesis of substituted styrenes. A general approach would involve the reaction of a suitable Grignard reagent with a ketone. For the synthesis of this compound, this could involve the reaction of methylmagnesium bromide with p-isopropylacetophenone.

Research has shown that Grignard reagents can be used in the synthesis of α- and β-branched ethers from alcohols via the reaction of acetals. rsc.org Furthermore, enantiomerically pure α-functionalized chiral Grignard reagents have been prepared and utilized in synthesis. nih.gov The reactivity of Grignard reagents as initiators for the polymerization of α-methylstyrene has also been studied, indicating their role in related chemistries. scispace.com The use of organometallic precursors in general allows for synthesis under mild conditions, often yielding nanoparticles of uniform size. academie-sciences.fr

Friedel-Crafts Alkylation and Acylation Strategies for Aromatic Building Blocks

Friedel-Crafts reactions are fundamental for the synthesis of the aromatic precursors required for this compound. nih.gov The synthesis of cumene itself is a classic example of Friedel-Crafts alkylation, where benzene (B151609) is alkylated with propylene (B89431) in the presence of a Lewis acid catalyst like phosphoric acid or aluminum halides. wikipedia.org Modern processes often utilize zeolite catalysts, such as the MCM-22 family, for their high activity and selectivity. exxonmobilchemical.com

To introduce the p-isopropyl group, cumene can be further alkylated. For the synthesis of the necessary ketone precursor, p-isopropylacetophenone, a Friedel-Crafts acylation of cumene with acetyl chloride or acetic anhydride (B1165640) can be employed. perfumerflavorist.com This reaction can be catalyzed by traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), or by solid acid catalysts such as zeolites. perfumerflavorist.com Using AlCl₃ and acetyl chloride at 0°C, a 98% yield of cuminone (p-isopropylacetophenone) has been reported. perfumerflavorist.com

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. Key among these is the concept of atom economy, which measures the efficiency of a reaction in incorporating the atoms of the reactants into the final product. jocpr.comwikipedia.org

Solvent-Free and Atom-Economical Methodologies

Atom-economical reactions, such as additions and rearrangements, are preferred over eliminations and substitutions which generate stoichiometric byproducts. nih.gov The ideal reaction maximizes the incorporation of all starting material atoms into the desired product, using only catalytic amounts of reagents. nih.gov

In the context of this compound synthesis, catalytic dehydrogenation is inherently more atom-economical than methods involving stoichiometric reagents. Solvent-free conditions, where possible, also contribute to a greener process by reducing waste and potential environmental impact. For example, some catalytic dehydrogenations can be carried out in the gas phase, eliminating the need for a solvent. lookchem.com Similarly, the use of solid, reusable catalysts like zeolites in Friedel-Crafts reactions aligns with green chemistry principles by simplifying catalyst separation and reducing waste. exxonmobilchemical.comperfumerflavorist.com

Data Tables

Table 1: Catalysts for Dehydrogenation of Cumene Derivatives

| Catalyst | Precursor | Product | Temperature (°C) | Notes | Reference |

| 99% Alumina, 1% Nickel Oxide | Isopropylbenzene | alpha-Methylstyrene | 500-600 | Dried in a stream of air before use. | lookchem.com |

| 85% Alumina, 15% Chromia | Isopropylbenzene | alpha-Methylstyrene | 500-600 | Prepared by impregnating alumina with chromium trioxide. | lookchem.com |

| FeBiMoO (Fe:Bi:Mo = 2:1:2) | Isopropylbenzene | alpha-Methylstyrene | - | Optimum atomic ratio for maximum yield. | lpnu.ua |

| [Re,W]/γ-Al2O3(K,Ce)/α-Al2O3 | Cumene | alpha-Methylstyrene | - | Porous ceramic catalytic converter. | epa.gov |

| [Fe,Cr]/γ-Al2O3(K,Ce)/α-Al2O3 | Cumene | alpha-Methylstyrene | - | Porous ceramic catalytic converter. | epa.gov |

Table 2: Friedel-Crafts Acylation of Cumene

| Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Product | Reference |

| Acetyl Chloride | AlCl₃ | 0 | 98 | Cuminone | perfumerflavorist.com |

| Acetyl Chloride | FeCl₃ | Room Temperature | 96 | Cuminone | perfumerflavorist.com |

Biocatalytic and Chemoenzymatic Transformations

The application of biological catalysts, either as isolated enzymes or whole-cell systems, in concert with traditional chemical synthesis, offers a promising avenue for the production of this compound. These methods can provide high selectivity and operate under mild reaction conditions, presenting advantages over conventional chemical routes.

Biocatalytic approaches to substituted styrenes often leverage enzymatic pathways found in microorganisms capable of degrading aromatic compounds. For instance, the side-chain oxygenation pathway for styrene degradation involves a sequence of enzymatic reactions that could be adapted for the synthesis of derivatives of α-methylstyrene. frontiersin.org This pathway typically includes a styrene monooxygenase (SMO), a styrene oxide isomerase (SOI), and a phenylacetaldehyde (B1677652) dehydrogenase (PAD). frontiersin.org By employing engineered enzymes with modified substrate specificities, it is conceivable to process this compound. Research on substituted α-methylstyrenes has shown that the enantioselectivity of the resulting products can be significantly improved by replacing the native dehydrogenase with an engineered alcohol dehydrogenase, yielding chiral alcohols or acids with high enantiomeric excess (ee). frontiersin.org For example, ee values of 92–98% have been reported for p-Cl-, p-F-, and p-methyl-substituted α-methylstyrenes. frontiersin.org This suggests a potential route to chiral derivatives of this compound.

Chemoenzymatic strategies combine the strengths of both chemical and biological catalysis. A plausible chemoenzymatic route to this compound could involve the enzymatic resolution of a racemic precursor. For example, a racemic alcohol precursor to this compound could be selectively acetylated by a lipase (B570770), allowing for the separation of the enantiomers. This approach has been successfully applied to the synthesis of other enantiomerically pure organophosphorus compounds and chiral alcohols. nih.gov

Another potential biocatalytic transformation involves the use of lipases for cyclization reactions involving substituted styrenes. For instance, porcine pancreatic lipase (PPL) has been effectively used as a biocatalyst for the cyclization of β-ketothioamides with β-nitrostyrenes to produce tetrasubstituted dihydrothiophenes in high yields (80-96%). mdpi.com While not a direct synthesis of this compound, this demonstrates the utility of enzymes in catalyzing reactions with substituted styrene substrates.

The development of artificial metalloenzymes, which combine a protein scaffold with a metal catalyst, also opens new possibilities. wikipedia.org These designer enzymes can catalyze reactions not found in nature, such as Suzuki coupling and metathesis, and could potentially be engineered to produce this compound with high selectivity. wikipedia.org

Table 1: Potential Biocatalytic and Chemoenzymatic Reactions for Substituted Styrenes

| Reaction Type | Enzyme Class | Substrate Example | Product Example | Key Findings |

| Asymmetric Oxidation | Styrene Monooxygenase & Alcohol Dehydrogenase | p-methyl-α-methylstyrene | (S)-2-(p-tolyl)propanoic acid | High enantioselectivity (92-98% ee). frontiersin.org |

| Kinetic Resolution | Lipase | Racemic 1-phenylethanol | (R)-1-phenylethyl acetate (B1210297) & (S)-1-phenylethanol | Separation of enantiomers. |

| Cyclization | Porcine Pancreatic Lipase (PPL) | β-ketothioamide & β-nitrostyrene | Tetrasubstituted dihydrothiophene | High yields (80-96%). mdpi.com |

This table presents examples of biocatalytic reactions on substrates analogous to the precursors of this compound, illustrating the potential of these methods.

Reaction Engineering Considerations for Scalable Synthesis Research of Vinyl Monomers

The scalable synthesis of vinyl monomers like this compound requires careful consideration of reaction engineering principles to ensure efficient, safe, and economically viable production. The conventional production of similar monomers, such as styrene and α-methylstyrene, provides a basis for understanding the key challenges. wvu.eduupm.es

Reactor Design and Operation:

The industrial production of styrene typically employs adiabatic packed-bed reactors operating at high temperatures (around 620 °C) and low pressures to favor the endothermic dehydrogenation of ethylbenzene. michiganfoam.com To manage the endothermic nature of the reaction and maintain optimal conversion, multiple reactors in series with inter-stage heating are often utilized. michiganfoam.com A similar approach could be adopted for the dehydrogenation of a suitable precursor to this compound. The use of a proprietary iron catalyst is common in styrene production to minimize side reactions at elevated temperatures. wvu.edu

For polymerization processes involving α-methylstyrene derivatives, cationic polymerization is a common method. orientjchem.orggoogle.com The choice of initiator, such as tin(IV) chloride, can be critical as it may eliminate the need for extensive purification of the monomer, thus streamlining the process. google.com Reaction temperatures for such polymerizations can be maintained above 0 °C. google.com

Key Process Parameters and Challenges:

Temperature Control: For endothermic dehydrogenation reactions, maintaining a high reaction temperature is crucial for achieving favorable equilibrium conversion. michiganfoam.com Conversely, for exothermic polymerizations, efficient heat removal is necessary to prevent runaway reactions and control the molecular weight of the polymer. nih.gov The low ceiling temperature of poly(α-methylstyrene) (65 °C) highlights the importance of precise temperature control to prevent depolymerization. wikipedia.org

Catalyst Deactivation: In catalytic dehydrogenation processes, coke formation on the catalyst surface can lead to deactivation. The co-feeding of steam serves not only to provide heat and lower the partial pressure of the reactants but also to reduce coke deposition. wvu.edu

Byproduct Formation and Separation: Side reactions, such as hydrogenation of the aromatic ring or thermal cracking, can lead to the formation of byproducts like toluene (B28343) and methane (B114726) in styrene production. wvu.edu An efficient separation train, typically involving multiple distillation columns, is necessary to isolate the desired monomer and recycle unreacted precursors. michiganfoam.com For this compound production, similar side reactions would be expected, necessitating a robust purification strategy.

Polymerization Inhibition: To prevent spontaneous polymerization during distillation and storage, inhibitors are typically added to the purified monomer. The temperature of the liquid styrene must be kept below 125°C to avoid polymerization. wvu.edu

Table 2: Typical Operating Conditions for Styrene Production

| Parameter | Value | Rationale |

| Reactor Type | Adiabatic Packed-Bed | Allows for large-scale, continuous operation. |

| Temperature | 800 - 950 K | Favors endothermic dehydrogenation reaction. wvu.edu |

| Pressure | 0.4 - 1.4 bar | Shifts equilibrium towards product formation. wvu.edu |

| Steam-to-Hydrocarbon Ratio | 6 - 12 | Provides heat, reduces partial pressure, minimizes coking. wvu.edu |

| Catalyst | Iron-based | Promotes dehydrogenation and minimizes side reactions. wvu.edu |

This table summarizes typical conditions for the industrial production of styrene, which can serve as a reference for the development of scalable processes for this compound.

The development of scalable synthetic routes for this compound will likely involve a multi-faceted approach, integrating principles from both traditional chemical engineering and emerging biocatalytic methods to optimize efficiency, selectivity, and sustainability.

Copolymerization Strategies and Architectural Control Involving P Isopropyl Alpha Methylstyrene

Statistical Copolymerization of p-Isopropyl-alpha-methylstyrene with Other Monomers

Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a polymer chain where the sequence of monomer units is determined by their relative reactivities and concentrations.

The sequence distribution of monomers in a statistical copolymer is a direct consequence of the monomer reactivity ratios (r1 and r2). These ratios compare the rate constant of a propagating chain ending in one monomer adding to its own type versus adding to the comonomer. For the copolymerization of a monomer M1 with a monomer M2, the reactivity ratios are defined as:

r1 = k11/k12 : The ratio of the rate constant for the addition of M1 to a propagating chain ending in M1 (k11) to the rate constant for the addition of M2 to a propagating chain ending in M1 (k12).

r2 = k22/k21 : The ratio of the rate constant for the addition of M2 to a propagating chain ending in M2 (k22) to the rate constant for the addition of M1 to a propagating chain ending in M2 (k21).

The product of the reactivity ratios (r1r2) indicates the tendency of the copolymerization:

r1r2 = 1 : Ideal copolymerization, where the monomer units are randomly distributed along the polymer chain.

r1r2 < 1 : Tendency towards alternation.

r1r2 > 1 : Tendency towards blockiness.

While specific reactivity ratio data for this compound is not widely documented, studies on the closely related monomer, α-methylstyrene (AMS), provide significant insights. For instance, in the anionic copolymerization of α-methylstyrene (M2) with butadiene (M1) using a cesium-based catalyst, the reactivity ratios have been determined. primescholars.com The low ceiling temperature of α-methylstyrene and its derivatives often limits their homopolymerization, making copolymerization a critical route for their inclusion in polymers. primescholars.com

In a study on the copolymerization of α-methylstyrene and 1,3-butadiene, the reactivity ratio for butadiene (r1) was found to be approximately 1.50, while the reactivity ratio for α-methylstyrene (r2) was determined to be between -0.1 and 0.40. primescholars.com The near-zero value for r2 indicates that the self-propagation of α-methylstyrene is very slow under these conditions, and it is primarily incorporated as single units within the butadiene chain. primescholars.com

Table 1: Reactivity Ratios for α-Methylstyrene (α-MeS) and 1,3-Butadiene (Bd) Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Bd) | r2 (α-MeS) | Copolymerization Tendency |

| 1,3-Butadiene | α-Methylstyrene | ~1.50 | ~0 | Statistical with isolated M2 units |

The monomer sequence distribution is a critical factor that influences the macroscopic properties of the copolymer. mdpi.com For copolymers of α-methylstyrene and styrene (B11656), the sequence distribution can be challenging to determine due to the chemical similarity of the monomers. researchgate.net Advanced analytical techniques such as high-resolution mass spectrometry and specialized nuclear magnetic resonance (NMR) spectroscopy are often required to accurately resolve the sequence distribution. researchgate.net

The choice of comonomer can have a significant impact on the kinetics of copolymerization involving α-methylstyrene and its derivatives. The presence of α-methylstyrene is known to have an inhibiting effect on the free-radical copolymerization with styrene, leading to a slower polymerization rate compared to the homopolymerization of styrene under identical conditions. google.com The rate of copolymerization tends to decrease as the concentration of α-methylstyrene in the monomer feed increases. google.com

Conversely, in certain systems, the polymerization rate can be enhanced by manipulating the monomer feed composition. For the copolymerization of α-methylstyrene with acrylonitrile, it has been demonstrated that operating under far off-azeotrope conditions can double the rate of polymerization without negatively impacting the molecular weight or glass transition temperature of the resulting copolymer. This acceleration is attributed to the preferential increase of the slower reaction step by increasing the concentration of the corresponding monomer in the feed.

Block Copolymer Synthesis and Characterization Approaches

Block copolymers consist of two or more long sequences, or blocks, of different homopolymers linked together. These materials are of great interest due to their ability to self-assemble into ordered nanostructures. harth-research-group.org

A primary method for synthesizing well-defined block copolymers is living polymerization coupled with the sequential addition of monomers. harth-research-group.org In a typical living anionic polymerization, for example, a first monomer is polymerized to completion, resulting in a homopolymer chain that remains active. A second monomer is then introduced to the reactor, which initiates polymerization from the active end of the first block, forming a diblock copolymer. This process can be repeated with additional monomers to create triblock, tetrablock, or even multiblock copolymers. mdpi.com

The success of this technique is highly dependent on the reactivity of the monomers and the stability of the propagating species. mdpi.com When synthesizing block copolymers containing α-methylstyrene or its derivatives, the order of monomer addition is crucial. For instance, a living polystyrene chain can initiate the polymerization of α-methylstyrene. However, due to the lower nucleophilicity of the living poly(α-methylstyrene) anion, it may be difficult to initiate the polymerization of a less reactive monomer.

Another versatile method for synthesizing block copolymers involves the use of macroinitiators. A macroinitiator is a polymer chain that has one or more initiating sites capable of starting the polymerization of a second monomer. This approach is particularly useful for combining different polymerization mechanisms that might otherwise be incompatible.

For example, a polymer chain can be synthesized with a functional end group that can be converted into an initiator for a different type of polymerization. This "dormant" chain end can then be activated in the presence of a second monomer to grow a new block. This strategy has been widely used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create a wide variety of block copolymer architectures. researchgate.net Polyorganophosphazenes bearing primary amino groups, for instance, have been developed as macroinitiators for the polymerization of α-amino acid N-carboxyanhydrides to form hybrid copolymers. nih.gov

Graft Copolymerization Research

Graft copolymers are a class of branched copolymers where one or more side chains of a different polymer are attached to a main polymer backbone. This architecture allows for the combination of properties from chemically distinct polymers in a single material. arxiv.orgarxiv.org

The synthesis of graft copolymers involving p-alkylstyrenes, such as this compound, can be achieved through several methods. One common approach is the "grafting from" technique, where initiating sites are created along a polymer backbone, from which the side chains are then grown. For example, copolymers of styrene and a p-alkylstyrene can be functionalized at the benzylic position of the p-alkylstyrene units to create initiating sites for graft polymerization. google.com

Another method is the "grafting onto" technique, which involves reacting pre-formed polymer chains with functional groups along the backbone of another polymer. Additionally, the "grafting through" method utilizes a macromonomer (a polymer chain with a polymerizable end group) that can be copolymerized with another monomer to form a graft copolymer.

Research has shown the successful graft copolymerization of monomers like styrene and methyl methacrylate (B99206) onto various backbones, including natural polymers like starch, through emulsion polymerization. mcmaster.ca These methods provide a versatile platform for creating complex polymer architectures with tailored properties. For example, impact-resistant materials can be produced by grafting a rigid polymer like a styrene-acrylonitrile copolymer onto a rubbery backbone. justia.com

Polymer Blend Research Incorporating this compound Copolymers

Extensive research into publicly available scientific literature and patent databases reveals a significant lack of specific studies on polymer blends incorporating copolymers of this compound. While there is a substantial body of research on the copolymerization of the parent monomer, alpha-methylstyrene (B127712), and the properties of its copolymer blends, similar detailed investigations for copolymers derived from its p-isopropyl substituted counterpart are not readily found.

The existing literature extensively covers the miscibility, thermodynamic behavior, and mechanical properties of blends containing copolymers of alpha-methylstyrene with various polymers such as styrene-butadiene rubber (SBR) mdpi.comthegoodscentscompany.com, polyvinyl chloride (PVC) researchgate.net, and polystyrene 114.55.40. For instance, studies on poly(α-methylstyrene-co-styrene) resins blended with SBR have explored miscibility and its effect on the viscoelastic properties of the resulting material, which is crucial for applications like tire manufacturing. mdpi.comthegoodscentscompany.com Similarly, the blending of poly(α-methylstyrene-co-acrylonitrile) with PVC has been investigated to enhance the thermal stability of PVC. researchgate.net

However, analogous research detailing the behavior of copolymers of this compound in polymer blends is not apparent in the surveyed materials. The introduction of the bulky isopropyl group on the phenyl ring of the alpha-methylstyrene monomer would be expected to significantly influence the copolymer's properties, such as its glass transition temperature, solubility parameter, and steric hindrance. These changes would, in turn, have a profound impact on the miscibility and phase behavior of its blends with other polymers.

Without specific experimental data, it is not possible to provide detailed research findings or generate data tables on the performance of this compound copolymer blends. The scientific community has yet to publish in-depth studies on this specific area, leaving a knowledge gap regarding the potential advantages or disadvantages of incorporating this compound copolymers into polymer blends.

Further research would be necessary to determine the fundamental interaction parameters between this compound copolymers and other polymers, to map out their phase diagrams, and to evaluate the thermal, mechanical, and morphological properties of the resulting blends. Such studies would be essential to unlock the potential of these copolymers in advanced material applications.

Mechanistic and Kinetic Elucidation in P Isopropyl Alpha Methylstyrene Research

In Situ Spectroscopic Investigations for Reaction Pathway Delineation

In situ spectroscopy offers a powerful, non-invasive window into the progress of polymerization reactions, allowing for the continuous monitoring of key species without the need for sample extraction.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the kinetics of p-isopropyl-alpha-methylstyrene polymerization by tracking the disappearance of the monomer. The consumption of the monomer can be followed by observing the decrease in the characteristic infrared absorption bands of the vinyl group. For styrenic monomers, a key vibrational mode is the C=C stretching vibration. cmu.edu

In a typical in situ FTIR setup, the reaction mixture is continuously monitored by an FTIR probe. The decrease in the intensity of a specific absorption peak corresponding to the this compound monomer is recorded over time. For instance, the disappearance of the vinyl C=C stretch, typically observed around 1630 cm⁻¹, can be directly correlated to the rate of monomer consumption. cmu.edu This allows for the determination of the polymerization rate and the investigation of how different reaction parameters, such as temperature and initiator concentration, affect the kinetics.

A first-order kinetic plot can be generated by plotting the natural logarithm of the normalized peak intensity versus time, from which the rate constant of the polymerization can be calculated. cmu.edu Modern FTIR spectrometers can acquire multiple spectra per second, providing high-resolution kinetic data that is crucial for understanding the initial stages of polymerization and any potential induction periods. thermofisher.com

Table 1: Representative FTIR Data for Monitoring this compound Polymerization

| Time (minutes) | Normalized Absorbance of C=C Vinyl Stretch (a.u.) | Monomer Conversion (%) |

| 0 | 1.00 | 0 |

| 10 | 0.85 | 15 |

| 20 | 0.72 | 28 |

| 30 | 0.61 | 39 |

| 60 | 0.37 | 63 |

| 90 | 0.22 | 78 |

| 120 | 0.10 | 90 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the mechanistic details of polymerization, including initiator decomposition and chain transfer events. Both ¹H and ¹³C NMR can provide detailed structural information about the species present in the reaction mixture.

In the context of initiator decomposition, NMR can be used to monitor the disappearance of the initiator's characteristic signals and the appearance of new signals corresponding to the resulting fragments and the initiated polymer chains. For instance, in a cationic polymerization initiated with a system like 1-phenylethyl chloride (1-PEC)/SnCl₄, the proton and carbon signals of the initiator would decrease as the polymerization progresses. aston.ac.uk

Chain transfer reactions, which can limit the molecular weight of the resulting polymer, can also be investigated using NMR. By analyzing the end-groups of the polymer chains, the extent and nature of chain transfer to monomer, solvent, or a specific chain transfer agent can be determined. For example, new signals in the ¹H NMR spectrum corresponding to specific end-groups formed through chain transfer events can be identified and quantified. aston.ac.uk High-resolution NMR is particularly useful for distinguishing between different types of polymer end-groups and for providing quantitative data on their relative abundance.

Table 2: Hypothetical ¹H NMR Chemical Shifts for End-Group Analysis in this compound Polymerization

| End-Group Structure | Key Proton Signal | Chemical Shift (ppm) |

| Initiator Fragment | -CH(Ph)Cl | 5.1 |

| Chain-End (from monomer) | =CH₂ | 4.8 - 5.3 |

| Chain Transfer to Solvent (e.g., Toluene) | Ar-CH₃ | 2.3 |

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor the activity of certain catalysts or the formation of specific chromophoric species during the polymerization of this compound. This technique is particularly useful when the catalyst or an intermediate species possesses a distinct UV-Vis absorption profile.

For example, in cationic polymerization, if the active catalytic species or a charge-transfer complex has a characteristic absorption band, its concentration can be monitored in real-time. The change in the absorbance at a specific wavelength can be correlated with the catalyst's activity and stability over the course of the reaction. qub.ac.uk Similarly, if the polymerization involves the formation of colored intermediates or byproducts, UV-Vis spectroscopy can track their appearance and disappearance, providing insights into the reaction mechanism. researchgate.net In some systems, the deprotection of a protecting group that has a strong chromophore can be monitored by UV absorbance to follow the reaction progress. wikipedia.org

Table 3: Illustrative UV-Vis Data for Catalyst Monitoring

| Time (minutes) | Absorbance at λmax of Active Catalyst (a.u.) | Relative Catalyst Activity (%) |

| 0 | 0.50 | 100 |

| 15 | 0.45 | 90 |

| 30 | 0.38 | 76 |

| 60 | 0.25 | 50 |

| 120 | 0.10 | 20 |

Chromatographic Methodologies for Reaction Progress and Species Identification

Chromatographic techniques are essential for separating and quantifying the various components of a polymerization reaction mixture, providing crucial data on monomer conversion, byproduct formation, and the presence of intermediates.

Gas Chromatography (GC) is a widely used technique for determining the conversion of volatile monomers like this compound and for identifying any volatile byproducts formed during the polymerization. In a typical GC analysis, a small aliquot of the reaction mixture is injected into the GC instrument, where the components are separated based on their boiling points and interactions with the stationary phase of the column.

To determine monomer conversion, an internal standard is often added to the reaction mixture. The ratio of the peak area of the monomer to the peak area of the internal standard is measured over time. A decrease in this ratio indicates the consumption of the monomer, allowing for the calculation of the conversion rate. nih.govresearchgate.net Headspace GC is another variant that can be particularly useful for monitoring monomer concentration in emulsion or suspension polymerization systems. nih.gov Pyrolysis-GC can be used to determine the monomer conversion in the final polymer by thermally degrading the polymer and quantifying the resulting monomer. nih.gov

Table 4: Representative GC Data for Monomer Conversion Analysis

| Reaction Time (hours) | Monomer Peak Area / Internal Standard Peak Area | Monomer Conversion (%) |

| 0 | 2.50 | 0 |

| 1 | 1.75 | 30 |

| 2 | 1.00 | 60 |

| 4 | 0.25 | 90 |

| 6 | 0.05 | 98 |

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile components in a polymerization reaction, such as oligomeric intermediates and products of catalyst degradation. HPLC separates compounds based on their affinity for the stationary and mobile phases, making it suitable for a wide range of molecular weights and polarities.

In the study of this compound polymerization, HPLC can be used to track the formation of low molecular weight oligomers, which can provide insights into the early stages of polymerization and the presence of chain transfer reactions. google.com Different detector types, such as UV-Vis or refractive index detectors, can be employed depending on the properties of the analytes.

Furthermore, HPLC is valuable for investigating the stability of the catalyst system. By developing an appropriate analytical method, it is possible to separate and quantify the original catalyst and any degradation products that may form during the reaction. This information is critical for understanding catalyst deactivation mechanisms and for optimizing the polymerization process.

Table 5: Illustrative HPLC Data for Analysis of Non-Volatile Species

| Retention Time (min) | Species Identified | Concentration (mg/L) at t=2h |

| 3.5 | Catalyst Degradation Product A | 15.2 |

| 5.8 | Dimer of this compound | 45.8 |

| 8.2 | Trimer of this compound | 23.1 |

| 12.1 | Unreacted Catalyst | 89.5 |

Mass Spectrometry (MS) for Elucidation of Reaction Intermediates and End-Groups

Mass spectrometry is a powerful analytical tool for polymer characterization, providing detailed information on molecular weight distribution, copolymer composition, and structural details such as end-groups. canterbury.ac.nzpsu.edu Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) have become particularly prominent in polymer analysis. canterbury.ac.nz These "soft" ionization methods allow for the analysis of large, non-volatile polymer molecules with minimal fragmentation, which is crucial for the accurate determination of polymer structure and the identification of labile end-groups that might be introduced during polymerization. canterbury.ac.nz

In the context of this compound polymerization, MS can be employed to identify the structure of oligomers and polymers, confirming the monomer repeat unit and characterizing the end-groups derived from initiators or termination reactions. For instance, in cationic polymerization of styrenic monomers, which is a common method for these types of compounds, the initiating species and terminating agents will form the end-groups of the polymer chains. nih.gov By analyzing the mass spectrum, the mass of the polymer can be precisely measured, and from this, the mass of the end-groups and the number of repeating monomer units can be deduced.

The study of copolymers, such as those involving isobutylene (B52900) and a styrenic monomer like p-methylstyrene, demonstrates the utility of MALDI-MS in determining compositional information. nih.gov However, it is noted that in some cases, there can be preferential ionization of oligomers containing more of the styrenic component, which can skew the average composition data when compared to other techniques like Nuclear Magnetic Resonance (NMR). nih.gov This highlights the importance of using multiple analytical methods for comprehensive characterization.

Furthermore, online mass spectrometry techniques can be used to detect and identify reaction intermediates in real-time. mdpi.com By coupling a reaction vessel to a mass spectrometer, transient species can be sampled directly from the reaction mixture and analyzed, providing invaluable insights into the reaction mechanism. For the polymerization of this compound, this could involve identifying carbocationic intermediates in cationic polymerization or specific adducts formed during the reaction.

Table 1: Hypothetical Mass Spectrometry Data for the Analysis of Poly(this compound) Initiated by Cumyl Chloride

| Detected Ion (m/z) | Proposed Structure | Interpretation |

| 279.47 | C₂₁H₂₇⁺ | Cumyl-(this compound)₁⁺ |

| 439.72 | C₃₃H₄₃⁺ | Cumyl-(this compound)₂⁺ |

| 599.97 | C₄₅H₅₉⁺ | Cumyl-(this compound)₃⁺ |

| 760.22 | C₅₇H₇₅⁺ | Cumyl-(this compound)₄⁺ |

Note: The table is illustrative and shows the expected m/z values for the initial oligomers formed during the cationic polymerization of this compound (monomer mass = 160.26 g/mol ) with a cumyl initiator (C₉H₁₁⁺, mass ≈ 119.19 g/mol ). The detected ions would be the carbocationic intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Polymerization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. rsc.orgnih.gov This makes it an indispensable tool for investigating the mechanisms of free-radical polymerization. rsc.org In such reactions, the polymerization proceeds via the addition of monomer units to a growing polymer chain that has a radical active center.

The application of EPR in polymer science is extensive, covering the study of reaction kinetics, degradation processes, and the structure of radical intermediates. rsc.org For the polymerization of this compound via a free-radical mechanism, EPR spectroscopy would allow for the direct observation of the propagating radical. The resulting EPR spectrum can provide information about the concentration of the radicals, their chemical environment, and their structure through the analysis of the g-factor and hyperfine coupling constants. nih.gov

The g-factor is characteristic of the radical species, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H). This coupling pattern can reveal the number and type of atoms interacting with the radical center, thus helping to elucidate its structure. In the case of the polymerization of a styrenic monomer, EPR can distinguish the propagating radical located on the polymer chain.

Spin trapping is a common technique used in conjunction with EPR to study short-lived radicals. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be more easily detected and characterized by EPR. This method is particularly useful for identifying the initial radicals generated from the decomposition of an initiator and the primary radicals formed upon the addition of the first monomer unit.

Table 2: Representative EPR Data for Propagating Radicals in Styrenic Polymerization

| Radical Species | g-factor (approximate) | Hyperfine Coupling Constants (Gauss) | Interpretation |

| Polystyryl Radical | 2.0025 | a(α-H) ≈ 18 G, a(β-H) ≈ 2.5 G, a(ortho-H) ≈ 2.5 G, a(para-H) ≈ 2.5 G, a(meta-H) ≈ 1 G | The spectrum shows coupling to the α-proton and the protons on the aromatic ring, confirming the structure of the propagating radical. |

| DMPO-Polystyryl Adduct | 2.0058 | a(N) ≈ 14 G, a(β-H) ≈ 22 G | The spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide) forms a stable nitroxide radical adduct, allowing for easier detection and characterization of the transient polystyryl radical. |

Note: This table provides typical EPR parameters for the polystyryl radical, which would be structurally similar to the propagating radical of this compound. The exact values for the this compound propagating radical would be influenced by the isopropyl group.

Theoretical and Computational Chemistry Studies of P Isopropyl Alpha Methylstyrene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules that govern their reactivity. For p-isopropyl-alpha-methylstyrene, these methods can elucidate the electronic characteristics of the monomer and the energetic pathways of its polymerization.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and reactivity of molecules due to its balance of computational cost and accuracy. In the context of this compound, DFT calculations can provide valuable information about its reactivity as a monomer. For instance, the electronic properties of substituted styrenes have been shown to correlate with their polymerization behavior.

Studies on the atom transfer radical polymerization (ATRP) of various substituted styrenes have demonstrated that the polymerization rate is influenced by the electronic nature of the substituent on the benzene (B151609) ring. cmu.edu Monomers with electron-withdrawing groups tend to polymerize faster than those with electron-donating groups. cmu.edu The isopropyl group in this compound is an electron-donating group, which would be predicted to decrease the monomer's reactivity in certain types of polymerization compared to unsubstituted styrene (B11656).

DFT can be used to calculate a range of reactivity descriptors that quantify these electronic effects. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Molecular Electrostatic Potential (ESP): The ESP maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict sites of interaction with other molecules.

Fukui Functions: These functions describe the change in electron density at a particular point in a molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites within the molecule.

While specific DFT studies focusing solely on this compound are not extensively documented in publicly available literature, the principles from studies on similar substituted styrenes are directly applicable. For example, DFT calculations have been used to determine the geometries and HOMO orbitals of para-alkylstyrenes, including this compound (p-iPS).

Table 1: Calculated DFT Reactivity Descriptors for a Generic Substituted Styrene

| Descriptor | Description | Predicted Influence of p-Isopropyl Group |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-donating isopropyl group is expected to raise the HOMO energy, making the monomer a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The effect on the LUMO energy is generally less pronounced for electron-donating groups. |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data other than fundamental physical constants. These methods are particularly useful for studying reaction mechanisms and locating transition states, which are the high-energy structures that connect reactants and products.

For the polymerization of this compound, ab initio calculations can be employed to model the transition states of the initiation, propagation, and termination steps. By determining the energy barriers associated with these transition states, one can predict the kinetics of the polymerization reaction.

A relevant example is the use of ab initio methods to study the anionic polymerization of styrene. mdpi.com In such studies, methods like Møller-Plesset perturbation theory (MP2) or more advanced techniques are used to optimize the geometries of the reactants, products, and transition states. The calculated activation energies can then be compared with experimental data to validate the proposed mechanism. mdpi.com For instance, in the anionic polymerization of styrene, the transition state for the addition of a styrene monomer to the growing polymer chain has been computationally modeled, providing insights into the reaction pathway. mdpi.com

Molecular Dynamics (MD) Simulations of Polymerization Microenvironments

Molecular Dynamics (MD) simulations provide a way to study the time evolution of a system of atoms and molecules, offering insights into the dynamic processes that occur during polymerization. An MD simulation solves Newton's equations of motion for a system of interacting particles, yielding trajectories that describe the positions and velocities of the particles over time.

For the polymerization of this compound, MD simulations could be used to investigate the microenvironment of the growing polymer chain. This includes studying:

Solvent Effects: The arrangement and dynamics of solvent molecules around the monomer and the active center of the polymer chain can significantly influence the reaction rate and the stereochemistry of the resulting polymer.

Conformational Dynamics: MD simulations can reveal the preferred conformations of the growing polymer chain and how these conformations affect the approach of the next monomer unit.

A study on a short-chain branched styrene/1-octene copolymer in toluene (B28343) using MD simulations investigated the dimensional, conformational, and dynamic behaviors of the copolymer chain. nih.gov This research demonstrated how co-monomer content affects the chain's radius of gyration and its interaction with the solvent. nih.gov Similar simulations for poly(this compound) could provide valuable data on its solution properties.

Monte Carlo Simulations for Polymerization Kinetics Modeling

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of polymerization, kinetic Monte Carlo (kMC) simulations can be used to model the complex set of reactions that occur, including initiation, propagation, termination, and chain transfer.

A kMC simulation of a polymerization process would involve:

Defining the elementary reaction steps and their probabilities.

Randomly selecting a reaction to occur based on its probability.

Updating the state of the system (e.g., monomer concentration, polymer chain lengths).

This approach can be used to predict macroscopic properties such as the monomer conversion over time, the molecular weight distribution of the resulting polymer, and the polymer microstructure.

For example, the dispersion polymerization of styrene has been successfully modeled using a kinetic Monte Carlo simulation method. rsc.orgaminer.orgdntb.gov.ua These simulations were able to predict the monomer conversion, particle diameter, and particle concentration, with results that were in good agreement with experimental data. rsc.org This methodology could be adapted to model the polymerization of this compound, providing a powerful tool for understanding and optimizing the polymerization process.

Computational Prediction of Monomer Reactivity and Polymerization Outcomes

The ultimate goal of many computational studies is to predict the outcome of a chemical process without the need for extensive experimentation. For the polymerization of this compound, computational methods can be used to predict both the reactivity of the monomer and the properties of the resulting polymer.

As discussed in Section 6.1.1, DFT calculations can be used to predict the intrinsic reactivity of the monomer based on its electronic structure. By correlating calculated reactivity descriptors with experimental data for a series of related monomers, it is possible to build quantitative structure-reactivity relationships (QSRRs). These QSRRs can then be used to predict the reactivity of new monomers, such as this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isoprene |

| para-Alkylstyrene |

| Styrene |

| Toluene |

| 1-Octene |

| Benzyl alcohol |

Derivatization and Functionalization of P Isopropyl Alpha Methylstyrene in Research

Post-Polymerization Modification Strategies on Poly(p-Isopropyl-alpha-methylstyrene)

Post-polymerization modification is a versatile approach to introduce functional groups onto a pre-formed polymer chain. This method allows for the creation of materials with tailored properties that might not be achievable through direct polymerization of functional monomers, as the desired functional groups may interfere with the polymerization process itself.

Chemical Reactions on Polymer Backbones

The chemical structure of poly(this compound) offers several sites for chemical modification. The aromatic ring and the isopropyl group are primary targets for introducing a variety of functional groups.

Halogenation: While specific studies on the direct halogenation of poly(this compound) are not extensively documented in publicly available research, the principles of halogenating polystyrene and other styrenic polymers are well-established and can be extrapolated. Reactions such as bromination or chlorination of the aromatic ring can be achieved using appropriate reagents and catalysts. For instance, the bromination of polystyrene is often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator. Such modifications would introduce reactive sites for further functionalization, such as nucleophilic substitution or cross-linking reactions.

Functional Group Introduction: A significant area of research in the modification of styrenic polymers is the direct functionalization of the aromatic C-H bonds. For example, phosphorylation of polystyrene has been achieved using a manganese catalyst, which enhances the flame-retardant properties of the material. researchgate.netpreprints.org This method allows for a tunable degree of functionalization by using various phosphonate (B1237965) reagents. researchgate.netpreprints.org The introduction of phosphonate groups has been shown to improve thermal resistance and wettability. researchgate.net Similar strategies could be applied to poly(this compound) to impart specific functionalities.

Another approach is the functionalization of the alkyl substituent. The isopropyl group on the polymer backbone could potentially undergo oxidation or other reactions to introduce polar functional groups like hydroxyl or carboxyl moieties, although such modifications might also lead to chain scission under harsh conditions.

Hydrogenation Studies of Aromatic Rings in Styrenic Polymers

The hydrogenation of the aromatic rings in styrenic polymers is a critical post-polymerization modification technique used to create materials with enhanced thermal stability and different mechanical properties. The resulting saturated polymer, poly(vinylcyclohexane) or its derivatives, exhibits a higher glass transition temperature (Tg) compared to its aromatic precursor.

Research on the hydrogenation of copolymers of styrene (B11656) and α-methylstyrene has demonstrated the feasibility of this approach. researchgate.net A two-step process involving anionic copolymerization followed by catalytic hydrogenation can produce poly(cyclohexyl ethylene-co-2-cyclohexyl propylene) with Tg values ranging from 140 to 178 °C, depending on the composition. researchgate.net The hydrogenation is typically carried out using catalysts such as palladium on a support material. google.com For instance, a palladium catalyst on an alumina (B75360) support has been shown to be highly selective for the hydrogenation of the ethylenic side group in α-methylstyrene without significant hydrogenation of the aromatic ring under specific conditions. google.com Conversely, complete hydrogenation of the aromatic rings in polystyrene and poly(styrene-co-α-methylstyrene) has been achieved, leading to materials with increased thermal and oxidative stability. researchgate.net These studies provide a strong basis for the potential hydrogenation of poly(this compound) to yield high-Tg, alicyclic polymers.

Research into Alternative Reaction Pathways for Unique Derivatives

Exploring alternative reaction pathways beyond conventional polymerization is crucial for creating unique derivatives of this compound. This includes investigating cycloaddition reactions, metathesis, or other organic transformations that can lead to novel small molecules or oligomers with specialized properties.

One area of interest is the derivatization of the α-methylstyrene core structure. For instance, methods for the one-pot synthesis of α-alkyl styrene derivatives have been developed, which could potentially be adapted to this compound to create a library of new monomers. While not directly focused on this specific compound, such research opens up possibilities for creating derivatives with tailored electronic or physical properties for applications in areas like organic electronics or specialty chemicals.

Environmental and Green Chemistry Research Associated with P Isopropyl Alpha Methylstyrene

The environmental impact and sustainable production of industrial chemicals are of growing importance in scientific research. This section explores the environmental fate and green chemistry approaches related to p-isopropyl-alpha-methylstyrene, focusing on its breakdown in the environment and strategies to minimize waste during its synthesis and the lifecycle of related polymers.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Catalyst Development for p-Isopropyl-alpha-methylstyrene

The development of innovative and efficient synthetic pathways and catalysts is paramount for the cost-effective and environmentally friendly production of this compound and its polymers. Current research is focused on overcoming the limitations of traditional polymerization methods, such as the need for low temperatures and extensive monomer purification.

One promising area of catalyst development is the use of solid acid catalysts. For instance, Maghnite-Na, a sodium-exchanged montmorillonite (B579905) clay, has been demonstrated as a new, ecological, and efficient catalyst for the cationic polymerization of α-methylstyrene. orientjchem.org This type of heterogeneous catalyst can be easily separated from the polymer product and potentially regenerated, reducing waste and simplifying the purification process. orientjchem.org The mechanism is thought to involve both Brønsted and Lewis acidic sites on the clay's surface. orientjchem.org

Another significant advancement is the use of initiators that are more robust and can function under less stringent conditions. For example, tin(IV) chloride has been patented as an initiator for the polymerization of α-methylstyrene, which notably eliminates the need for tedious and expensive monomer purification prior to polymerization. google.com This process can also be initiated at ambient or higher temperatures without leading to uncontrolled polymerization, offering potential cost and energy savings. google.com

The cationic oligomerization of p-isopropyl-α-methylstyrene has been investigated using strong acids like trifluoromethanesulfonic acid (CF3SO3H). researchgate.net Such studies provide fundamental insights into the reaction kinetics and the nature of the active species involved, which is crucial for designing more controlled polymerization processes. researchgate.net Furthermore, initiator systems composed of a Lewis acid, such as boron trifluoride ethyl ether complex, in combination with a protonic acid or an alcohol, are being explored for the cationic polymerization of α-methylstyrene/styrene (B11656) copolymers. google.com

The table below summarizes some of the catalyst systems and their key features in the polymerization of α-methylstyrene and its derivatives.

| Catalyst/Initiator System | Monomer | Key Features | Relevant Findings |

| Maghnite-Na (solid acid) | α-methylstyrene | Ecological, heterogeneous, easily separable | Polymerization proceeds efficiently in bulk and solution at 0°C. orientjchem.org |

| Tin(IV) Chloride | α-methylstyrene | Tolerates impure monomer, ambient temperature initiation | Eliminates the need for extensive monomer purification. google.com |

| CF3SO3H | p-isopropyl-α-methylstyrene | Strong acid initiator | Leads to the formation of dimers and trimers as major products. researchgate.net |

| Boron Trifluoride/Protonic Acid | α-methylstyrene/styrene | Co-initiator system | Enables copolymerization under specific temperature ranges. google.com |

| Friedel-Crafts Catalysts | α-methylstyrene/styrene | For copolymer synthesis | Produces copolymers with varying monomer ratios for adhesive applications. google.com |

This table is generated based on available research data and is for informational purposes only.

Future research in this area will likely focus on developing catalysts with higher activity and selectivity, enabling even greater control over the polymerization process and the final polymer properties. The exploration of biocatalysts and photocatalysts could also open up new, greener synthetic routes.

Advanced Polymer Architectures from this compound and Their Applications in Emerging Technologies

The incorporation of this compound into advanced polymer architectures, such as block copolymers and other well-defined structures, is a key area of research for creating materials with tailored properties for high-performance applications. The bulky isopropyl group and the α-methyl group of the monomer can impart unique thermal and mechanical properties to the resulting polymers.

Crystalline polymers have been successfully synthesized from p-isopropyl-α-methylstyrene via cationic polymerization. acs.org The ability to form crystalline domains can significantly enhance the mechanical strength and thermal stability of the material, making it suitable for applications requiring high-performance characteristics.

Block copolymers containing α-methylstyrene are another area of significant interest. For example, styrene-α-methylstyrene block copolymers exhibit microphase separation, leading to the formation of distinct nanostructures such as lamellae or spheres. researchgate.net The morphology of these structures can be influenced by the block lengths and the preparation conditions, allowing for the tuning of the material's properties. researchgate.net Such materials have potential applications in nanotechnology and as thermoplastic elastomers.

Furthermore, copolymers of α-methylstyrene and styrene have been shown to be effective tackifiers in pressure-sensitive adhesives, mastics, caulks, and sealants. google.com They are also used as additives in paints and coatings. google.comm-chemical.co.jp The inclusion of α-methylstyrene in acrylonitrile-butadiene-styrene (ABS) resins can improve the thermal stability of the final product. m-chemical.co.jp

The development of living/controlled polymerization techniques for this compound is crucial for the synthesis of advanced polymer architectures. Living cationic polymerization, for instance, allows for the precise control of molecular weight and the creation of well-defined block copolymers. cmu.edu This control is essential for applications in emerging technologies such as:

Microelectronics: As additives in photoresists, where their thermal stability and etch resistance can be advantageous.

Advanced Adhesives and Coatings: Formulations with enhanced thermal and chemical resistance.

High-Performance Thermoplastics: As a component to increase the glass transition temperature and improve the mechanical properties of engineering plastics.

The following table outlines some advanced polymer architectures incorporating α-methylstyrene and their potential applications.

| Polymer Architecture | Monomers | Key Properties | Potential Applications |

| Crystalline Homopolymer | p-isopropyl-α-methylstyrene | Enhanced thermal and mechanical stability | High-performance engineering plastics |

| Block Copolymer | Styrene, α-methylstyrene | Microphase separation, tunable morphology | Nanotechnology, thermoplastic elastomers, adhesives google.comresearchgate.net |

| Random Copolymer | α-methylstyrene, Styrene | Good tackiness, improved thermal stability in blends | Pressure-sensitive adhesives, coatings, modifier for ABS resins google.comm-chemical.co.jp |

This table is generated based on available research data and is for informational purposes only.

Future research will likely focus on the synthesis of more complex architectures, such as star polymers and graft copolymers, incorporating this compound to further expand the range of achievable properties and applications.

Integrated Computational-Experimental Approaches in Reaction Design and Polymerization Control

The integration of computational modeling with experimental work is becoming an indispensable tool for accelerating the design and optimization of polymerization processes for monomers like this compound. Density Functional Theory (DFT) has emerged as a powerful method for investigating reaction mechanisms, predicting catalyst performance, and understanding the factors that control polymer properties at the molecular level. nih.govroyalsocietypublishing.org

DFT studies on the polymerization of styrene and its derivatives have provided valuable insights into:

Reaction Mechanisms: Elucidating the step-by-step process of polymerization, including initiation, propagation, and termination steps. acs.org

Stereoselectivity: Understanding how the choice of catalyst and reaction conditions can influence the tacticity of the polymer, which in turn affects its physical properties. rsc.org

Catalyst Activity: Predicting the effectiveness of different catalysts by calculating activation energies and reaction barriers. acs.org

Inhibitor Effects: Screening potential polymerization inhibitors to improve the storage and handling of reactive monomers. researchgate.net

For example, DFT calculations have been used to study the mechanism of styrene polymerization catalyzed by rare-earth metal complexes, revealing that the electronic and steric properties of the catalyst's ligands play a crucial role in its activity. acs.org Such computational insights can guide the rational design of new, more efficient catalysts.

While specific DFT studies on this compound are not yet widely published, the methodologies developed for styrene and other derivatives are directly applicable. An integrated approach would involve:

Computational Screening: Using DFT to screen a library of potential catalysts for the polymerization of this compound, predicting their activity and selectivity.

Experimental Validation: Synthesizing the most promising catalysts identified through computation and testing their performance in the laboratory.

Iterative Refinement: Using the experimental results to refine the computational models, leading to a deeper understanding of the structure-property relationships and further improvements in catalyst design.

This synergistic approach can significantly reduce the time and resources required for the development of new polymerization processes, leading to faster innovation in the field.

Sustainable Manufacturing and Circular Economy Principles in Monomer Research

The chemical industry is increasingly adopting the principles of sustainable manufacturing and the circular economy to reduce its environmental footprint and enhance resource efficiency. ciexsummit.comevonik.com For a specialty monomer like this compound, this translates to a focus on greener production methods, the use of renewable feedstocks, and designing for recyclability.

Sustainable Manufacturing of styrenic monomers is an active area of research. Innovations such as chemical looping oxidative dehydrogenation for styrene production are being explored to reduce energy consumption and greenhouse gas emissions compared to traditional methods. acs.org While not yet applied to this compound, these advanced process designs highlight the potential for more sustainable production routes. Another approach is the development of bio-based functional styrene monomers derived from natural sources like ferulic acid, which could offer a renewable alternative to fossil fuel-based feedstocks. acs.org

The principles of a circular economy aim to eliminate waste and keep materials in use for as long as possible. specialchem.comrsc.org In the context of polymers derived from this compound, this involves several key strategies:

Design for Recyclability: Developing polymers that can be easily recycled, either through mechanical or chemical means. For example, designing polymers that are depolymerizable back to their constituent monomers would create a closed-loop system. rsc.org

Use of Renewable and Recycled Feedstocks: Incorporating bio-based or recycled materials into the monomer production process. Companies like BASF are actively working to expand their portfolio of products with a lower CO2 footprint and circular solutions, including those based on chemically recycled raw materials. basf.com

Waste Valorization: Finding applications for byproducts and waste streams from the manufacturing process, turning them into valuable co-products.